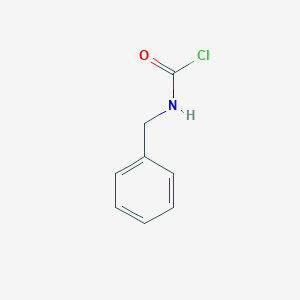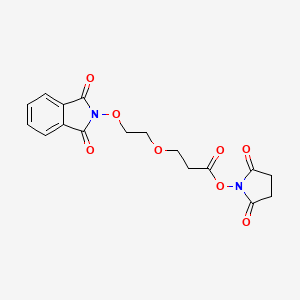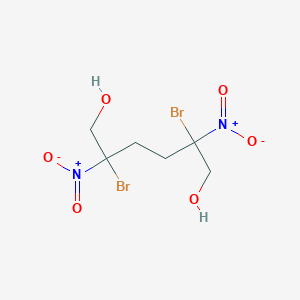
2,5-Dibromo-2,5-dinitrohexane-1,6-diol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,5-Dibromo-2,5-dinitrohexane-1,6-diol is a chemical compound with the molecular formula C6H8Br2N2O6 It is characterized by the presence of two bromine atoms and two nitro groups attached to a hexane backbone, with hydroxyl groups at the terminal positions
Méthodes De Préparation
The synthesis of 2,5-Dibromo-2,5-dinitrohexane-1,6-diol typically involves the bromination and nitration of hexane-1,6-diol. The process can be summarized as follows:
Bromination: Hexane-1,6-diol is reacted with bromine in the presence of a suitable solvent, such as dichloromethane, to introduce bromine atoms at the 2 and 5 positions.
Nitration: The brominated intermediate is then subjected to nitration using a mixture of concentrated nitric acid and sulfuric acid to introduce nitro groups at the 2 and 5 positions.
Industrial production methods may involve optimization of reaction conditions to ensure high yield and purity of the final product.
Analyse Des Réactions Chimiques
2,5-Dibromo-2,5-dinitrohexane-1,6-diol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the nitro groups to amino groups, resulting in the formation of diamino derivatives.
Substitution: The bromine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like hydrogen gas in the presence of a catalyst, and nucleophiles like sodium hydroxide.
Applications De Recherche Scientifique
2,5-Dibromo-2,5-dinitrohexane-1,6-diol has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis for the preparation of more complex molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of 2,5-Dibromo-2,5-dinitrohexane-1,6-diol involves its interaction with molecular targets through its bromine and nitro groups. These functional groups can participate in various chemical reactions, leading to the formation of reactive intermediates that can interact with biological molecules. The exact pathways and molecular targets depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
2,5-Dibromo-2,5-dinitrohexane-1,6-diol can be compared with other similar compounds, such as:
2,5-Dibromohydroquinone: This compound has a similar bromine substitution pattern but lacks nitro groups, making it less reactive in certain contexts.
2,5-Dibromo-1,4-benzenediol: Another similar compound with bromine atoms at the 2 and 5 positions but with a benzene ring instead of a hexane backbone.
Propriétés
Numéro CAS |
89580-58-5 |
|---|---|
Formule moléculaire |
C6H10Br2N2O6 |
Poids moléculaire |
365.96 g/mol |
Nom IUPAC |
2,5-dibromo-2,5-dinitrohexane-1,6-diol |
InChI |
InChI=1S/C6H10Br2N2O6/c7-5(3-11,9(13)14)1-2-6(8,4-12)10(15)16/h11-12H,1-4H2 |
Clé InChI |
DREFRXAPDSLSHD-UHFFFAOYSA-N |
SMILES canonique |
C(CC(CO)([N+](=O)[O-])Br)C(CO)([N+](=O)[O-])Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




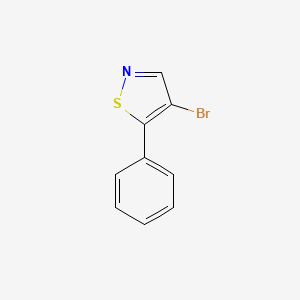
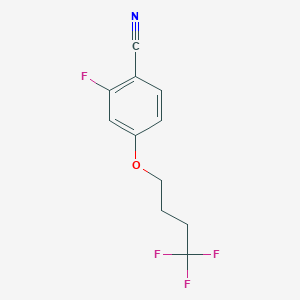
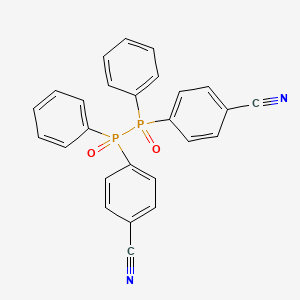
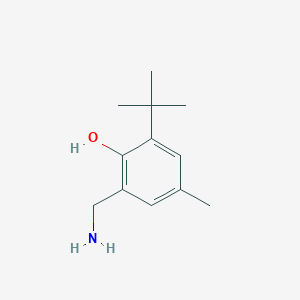
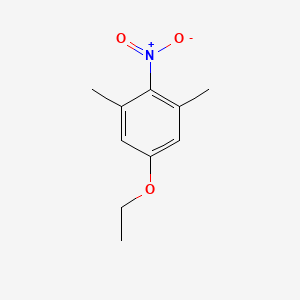
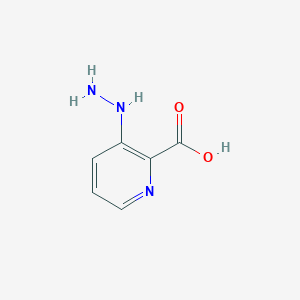
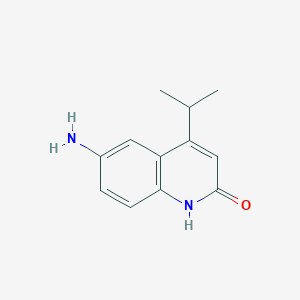

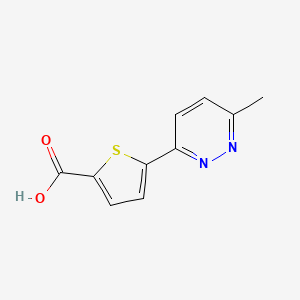
![3-chloro-4-[di(propan-2-yl)amino]-7,8-dihydro-5H-thiopyrano[4,3-b]pyran-2-one](/img/structure/B13985391.png)
